3-(Bromomethyl)isoquinoline
Overview
Description
3-(Bromomethyl)isoquinoline: is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocycles. Isoquinolines are structurally related to quinolines and are characterized by a benzene ring fused to a pyridine ring. The bromomethyl group at the 3-position of the isoquinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)isoquinoline typically involves the bromination of 3-isoquinolylmethanol. One common method is as follows :
Starting Material: 3-isoquinolylmethanol
Reagents: Imidazole, triphenylphosphine (PPh3), and bromine (Br2)
Solvent: Dichloromethane (DCM)
Reaction Conditions: The reaction is carried out at 0°C. The mixture is stirred for 10 minutes at this temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of isoquinoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative.
Scientific Research Applications
3-(Bromomethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
3-Methylisoquinoline: Similar structure but with a methyl group instead of a bromomethyl group.
4-Bromoisoquinoline: Bromine atom at the 4-position instead of the 3-position.
3-Chloromethylisoquinoline: Chlorine atom instead of bromine in the methyl group.
Uniqueness: 3-(Bromomethyl)isoquinoline is unique due to the presence of the bromomethyl group at the 3-position, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
3-(bromomethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPMUDWTDIMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476527 | |
Record name | 3-(BROMOMETHYL)ISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-44-3 | |
Record name | 3-(BROMOMETHYL)ISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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